Lipophilicity Differentiation: +0.58 logP Gain Over 4-Methyl-2-phenyl-1,3-oxazole (Parent Scaffold) Enhances Predicted Membrane Permeability
The target compound's computed logP of 3.23 surpasses that of the unsubstituted parent scaffold 4-methyl-2-phenyl-1,3-oxazole (CAS 877-39-4, logP = 2.65) by +0.58 log units, a difference attributable to the 2-ethoxyethyl substituent at position 5 [1]. This logP shift places the target compound closer to the optimal lipophilicity range (logP ~3–5) typically associated with balanced aqueous solubility and passive membrane permeability, whereas the parent scaffold resides below the commonly cited lower bound for CNS-penetrant or orally bioavailable chemotypes.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.23 |
| Comparator Or Baseline | 4-Methyl-2-phenyl-1,3-oxazole (CAS 877-39-4): logP = 2.65 |
| Quantified Difference | ΔlogP = +0.58 (~22% increase in logP; ~3.8-fold increase in predicted octanol/water partition coefficient) |
| Conditions | In silico prediction (XLogP3 / ALogP methodology); both values from Chemsrc database |
Why This Matters
A logP difference of 0.58 units can be the deciding factor between a compound that passively crosses lipid bilayers and one that is permeability-limited, making the ethoxyethyl-substituted compound the preferred choice for cell-based assays requiring adequate intracellular exposure.
- [1] Chemsrc / yybyy.com. 4-Methyl-2-phenyl-1,3-oxazole (CAS 877-39-4). LogP: 2.65, PSA: 26.03 Ų, MW: 159.185. https://www.yybyy.com/ View Source
